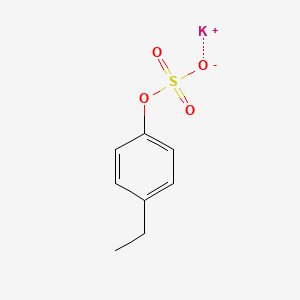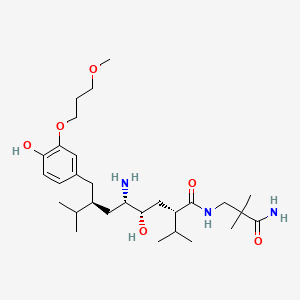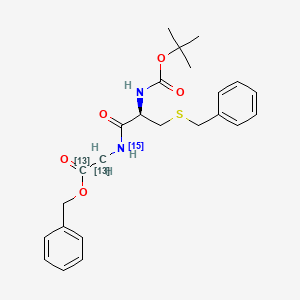
beta-Caryophyllinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Caryophyllinic acid is a natural sesquiterpenoid that is an important resource for organic and medicinal chemistry . It is a constituent part of the essential oils of various plants and is commercially available in high chemical purity .
Synthesis Analysis
The synthesis of beta-Caryophyllinic acid involves regioselective hydroxylation of the endocyclic C=C bond of caryophyllene . This process results in the formation of R,R-diol .Molecular Structure Analysis
Beta-Caryophyllinic acid is a sesquiterpenoid with a general formula of C15H24 or C15H32 . It is a main representative of the caryophyllene group, which is the smallest but the most widespread in nature .Chemical Reactions Analysis
Beta-Caryophyllinic acid contributes significantly to secondary organic aerosol (SOA) formation mainly from reactions with ozone (O3) and nitrate radicals (NO3) . The temperature-dependent rate coefficient of the endocyclic double bond in beta-Caryophyllinic acid reacting with ozone is negatively correlated with temperature .Physical And Chemical Properties Analysis
The abundance of beta-Caryophyllinic acid in the atmosphere is influenced by aerosol acidity . It is usually observed at low concentration levels in the urban atmosphere .Scientific Research Applications
Neuroprotective Properties
Beta-Caryophyllinic acid (BCAR) has been identified as a major sesquiterpene in various plant essential oils, demonstrating a wide range of pharmacological activities. Notably, BCAR exhibits significant neuroprotective effects. It has been associated with protective roles in numerous nervous system-related disorders, including pain, anxiety, spasm, convulsion, depression, alcoholism, and Alzheimer's disease. BCAR also demonstrates local anesthetic-like activity and may protect the nervous system from oxidative stress and inflammation, acting as an immunomodulatory agent. The neuropharmacological activities of BCAR are often linked to cannabinoid receptors, particularly CB2R, suggesting its potential application as a neuroprotective agent (Machado et al., 2018).
Chemopreventive Potential
Caryophyllane sesquiterpenes, including β-caryophyllene, have shown a polypharmacological profile and potential interest in cancer research. These compounds demonstrate a complex pool of healing properties, such as blocking carcinogen-mediated DNA damage, cytoprotection against anticancer drug toxicity in noncancerous cells, and antiproliferative and chemosensitizing activities in cancer cells. This highlights their promising role as chemopreventive agents. However, further high-quality studies are required to fully establish their clinical usefulness in chemoprevention (Di Sotto et al., 2020).
Anti-inflammatory Activity
Betalains, a class of nitrogen-based natural pigments present in Caryophyllales plants and some higher-order fungi, have been studied for their anti-inflammatory properties. Experiments in vitro, in vivo, and clinical trials have demonstrated the high potential of betalains as natural anti-inflammatory agents. Although red beetroot is the main source of betalains, exploring other sources like cactus plants is encouraged. The evidence suggests the need for more in-depth study of the anti-inflammatory activity of betalains (Moreno-Ley et al., 2021).
Pharmaceutical Promise of β-Caryophyllene
β-Caryophyllene (BCP) is a natural sesquiterpene found in various spices, fruits, and medicinal plants, recognized for its selective action on the CB2 endocannabinoid receptor. Despite its pharmacological potential, BCP faces challenges related to its volatility, acid sensitivity, and low bioavailability in oral formulations. Research has focused on developing formulations to enhance its stability and bioavailability, showing promise in improving solubility, stability, and controlled release. This highlights the potential of BCP in pharmaceutical applications and encourages further research in its development as a novel candidate for various pathologies (Santos et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1S,2R)-2-(2-carboxyethyl)-3,3-dimethylcyclobutyl]pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-9(4-6-12(15)16)10-8-14(2,3)11(10)5-7-13(17)18/h10-11H,1,4-8H2,2-3H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTMEDMFNUDFPT-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1CCC(=O)O)C(=C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([C@H]1CCC(=O)O)C(=C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Caryophyllinic acid | |
Q & A
Q1: What is the significance of β-caryophyllinic acid in atmospheric aerosols?
A: β-Caryophyllinic acid serves as a valuable tracer for the presence and abundance of biogenic secondary organic aerosols (SOA) originating from the oxidation of β-caryophyllene emitted by vegetation. [, ] By measuring its concentration in atmospheric samples, researchers can estimate the contribution of β-caryophyllene oxidation to organic aerosol mass, a crucial factor influencing air quality and climate.
Q2: How does the seasonal variation of β-caryophyllinic acid differ from other biogenic SOA tracers, and what does this reveal about its source?
A: While monoterpene and β-caryophyllene oxidation products, including β-caryophyllinic acid, exhibit peak concentrations during winter and spring, isoprene oxidation products like 2-methyltetrols peak in early summer. [] This difference in seasonal trends suggests that the sources and atmospheric transport patterns of these biogenic volatile organic compounds vary, with isoprene emissions likely increasing during periods of higher temperatures and photosynthetic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)





![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
